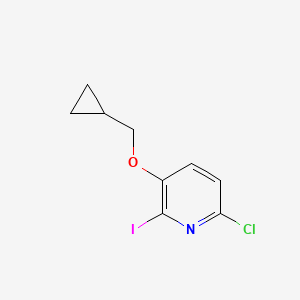

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine

描述

The compound's structural complexity arises from the combination of electron-withdrawing halogen atoms and the electron-donating ether linkage, which influences its reactivity profile and physicochemical properties. Current research into halogenated pyridine derivatives has demonstrated their importance as versatile building blocks in medicinal chemistry, particularly for the development of bioactive molecules and pharmaceutical intermediates. The presence of both chlorine and iodine substituents provides multiple sites for potential chemical modifications through various coupling reactions and substitution processes.

Introduction

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine belongs to the class of polyhalogenated pyridine derivatives, which have emerged as important synthetic intermediates in modern organic chemistry. The compound is officially registered with the Chemical Abstracts Service number 1862697-27-5, establishing its unique identity within the chemical literature. This particular pyridine derivative represents an intersection of heterocyclic chemistry and organofluorine science, combining the fundamental pyridine scaffold with strategically placed halogen substituents and an ether functional group.

The scientific interest in this compound stems from its potential utility in cross-coupling reactions, particularly those involving palladium-catalyzed processes where the iodine substituent can serve as an effective leaving group. The cyclopropylmethoxy group introduces additional structural complexity and potential for intermolecular interactions, while the chlorine atom provides an additional handle for further functionalization. Research into similar pyridine derivatives has demonstrated their effectiveness as precursors for the synthesis of more complex heterocyclic systems and as key intermediates in pharmaceutical development.

Contemporary synthetic methodology has increasingly focused on compounds containing multiple reactive sites, as these molecules offer enhanced flexibility in synthetic planning and can serve as platforms for constructing diverse molecular libraries. The unique substitution pattern of this compound positions it as a valuable building block for accessing various substituted pyridine derivatives through selective functionalization strategies.

属性

IUPAC Name |

6-chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c10-8-4-3-7(9(11)12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGCJMANLGVXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine is a heterocyclic compound belonging to the pyridine family, characterized by its unique molecular structure, which includes a chlorine atom at the 6-position, an iodine atom at the 2-position, and a cyclopropylmethoxy group at the 3-position. Its molecular formula is C9H9ClINO, with a molecular weight of 309.53 g/mol. While specific biological activities of this compound have not been extensively documented, its structural similarities to other biologically active compounds suggest potential pharmacological properties.

Structural Characteristics

The presence of halogens (chlorine and iodine) and an alkoxy group (cyclopropylmethoxy) in the structure of this compound may influence its reactivity and interaction with biological targets. Compounds with similar structures often exhibit significant pharmacological activities, including interactions with neurotransmitter systems and modulation of various biochemical pathways.

The synthesis of this compound typically involves multi-step organic reactions that utilize halogen-rich intermediates. The synthesis may include:

- Preparation of Pyridine Derivatives : Starting from simpler pyridine compounds.

- Halogenation : Introduction of chlorine and iodine atoms through electrophilic aromatic substitution.

- Formation of Alkoxy Group : Attaching the cyclopropylmethoxy group via nucleophilic substitution.

The mechanism of action for this compound is hypothesized based on its structural features. The halogens may enhance binding affinity to biological targets, while the alkoxy group could modulate solubility and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine | Iodine at position 6 instead of position 2 | Used as an intermediate for different syntheses |

| 6-Chloro-2-fluoro-3-iodopyridine | Fluorine instead of cyclopropylmethoxy group | Potentially different reactivity patterns |

| 3-(Azetidinylmethoxy)pyridine | Different substituent on the pyridine ring | Known for high affinity to nicotinic receptors |

This table illustrates how variations in substituents can lead to diverse functionalities within halogenated pyridines.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:

- Neuropharmacological Studies : Research has shown that similar compounds interact with nicotinic receptors, leading to potential applications in treating neurological disorders.

- Anticancer Research : Studies involving halogenated pyridines have reported significant cytotoxicity against various cancer cell lines, indicating that further exploration into this compound could yield promising results.

- Antimicrobial Activity : Investigations into structurally similar derivatives have revealed notable antimicrobial effects, suggesting that this compound may exhibit similar properties.

科学研究应用

Chemical Synthesis

Intermediates for Complex Molecules

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine serves as a valuable intermediate in the synthesis of various chemical compounds. Its structural attributes facilitate the formation of more complex molecules, particularly in the synthesis of pyridine derivatives.

- Pentasubstituted Pyridines : The compound is instrumental in synthesizing pentasubstituted pyridines, which are crucial for developing pharmaceuticals and agrochemicals. These derivatives exhibit diverse biological activities, making them valuable in drug discovery and development.

- Building Blocks for Drug Synthesis : This compound acts as a building block for synthesizing various medicinal compounds. Its transformations are vital for creating new drugs with potential therapeutic effects .

Pharmaceutical Research

Drug Development and Mechanisms

In pharmaceutical research, this compound has garnered attention due to its role in developing new drugs targeting various diseases.

- Inhibitors and Agonists : It has been identified as a precursor for synthesizing inhibitors of key biological pathways, including those involved in signal transduction and enzyme inhibition. For instance, it can be used to create compounds that inhibit acetylcholinesterase or modulate nicotinic acetylcholine receptors, which are targets for treating neurological disorders .

- Nematicidal Activity : The compound has also been explored for its nematicidal properties, showing effectiveness against various plant-parasitic nematodes. This application is particularly relevant in agriculture, where it can help control nematode populations that threaten crop yields .

Data Table: Summary of Applications

Case Studies

-

Synthesis of Pyridine Derivatives :

A study highlighted the use of this compound in synthesizing pyridinylimidazole-type compounds. The optimized synthetic route demonstrated increased yields and avoided the use of palladium catalysts, showcasing its utility in pharmaceutical applications . -

Nematicide Development :

Research focused on developing nematicidal compounds based on this pyridine derivative showed promising results against root-knot nematodes, indicating its potential to enhance agricultural productivity while minimizing environmental impact .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine and related pyridine derivatives:

Structural and Functional Insights

Halogen Effects :

- The iodine atom in the target compound facilitates cross-coupling reactions, similar to 2-chloro-6-iodopyridin-3-ol . However, iodine’s larger atomic radius compared to fluorine or chlorine may slow reaction kinetics due to increased steric hindrance .

- Fluorine in 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine enhances metabolic stability and bioavailability, a trait leveraged in drug design .

Hydroxyl groups (e.g., in 2-chloro-6-iodopyridin-3-ol) allow for further derivatization, such as etherification or esterification, but require protection during synthesis .

Electronic Effects :

- Nitro groups (e.g., in 6-chloro-2-methoxy-3-nitropyridine) increase electrophilicity at the pyridine ring, making it reactive toward nucleophilic aromatic substitution .

- Methyl groups (e.g., in 6-chloro-3-iodo-2-methylpyridine) donate electron density via hyperconjugation, slightly deactivating the ring toward electrophilic attack .

Applications :

- Iodopyridines are pivotal in synthesizing bioactive molecules. For example, 2-chloro-6-iodopyridin-3-ol serves as a precursor for antiviral agents , while the target compound’s cyclopropylmethoxy group may optimize binding in receptor-targeted therapies .

常见问题

Q. What are the optimal synthetic routes for 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine?

Methodological Answer: A common approach involves introducing the cyclopropylmethoxy group via nucleophilic substitution. For example, reacting 6-chloro-3-hydroxy-2-iodopyridine with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes may use iodination of pre-functionalized pyridine intermediates, as seen in the synthesis of analogous compounds like 2-ethoxy-3-iodopyridine . Table 1: Comparison of Synthetic Routes

| Reagent for Cyclopropoxy Group | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropylmethyl bromide | DMF | 80 | ~65 | |

| Cyclopropylmethyl tosylate | THF | Reflux | ~70 |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The cyclopropylmethoxy group shows distinct signals: δ ~3.8–4.2 ppm (OCH₂), δ ~0.5–1.2 ppm (cyclopropyl protons) .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns confirm halogen presence (e.g., isotopic clusters for Cl and I) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry. SHELX software is widely used for refinement . Table 2: Exemplary Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | <0.05 |

| C–I bond length | 2.10 Å |

| Reference |

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer: Modify substituents systematically:

- Replace iodine with other halogens (e.g., bromine) to assess electronic effects .

- Vary the cyclopropylmethoxy group with bulkier alkoxy chains (e.g., cyclohexylmethoxy) to study steric impacts .

- Use computational tools (e.g., DFT) to predict reactivity and binding affinities, as demonstrated in riboswitch inhibitor design . Key Consideration: Monitor solubility changes via logP calculations (e.g., ClogP ~2.5 for the parent compound) .

Q. How to resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Experiments : Test solubility in polar (DMSO, methanol) vs. nonpolar solvents (hexane) under inert atmospheres to exclude oxidation .

- Degradation Studies : Use LC-MS to identify metabolites or decomposition products, similar to imidacloprid metabolite analysis .

- Iterative Refinement : Apply qualitative research principles (e.g., triangulating data from multiple techniques like NMR, HPLC, and TGA) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

- Catalysis : Screen palladium or copper catalysts for improved coupling efficiency in iodination steps .

- Microwave Assistance : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Data Contradiction Analysis

Q. Why do different studies report varying reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer: Discrepancies may arise from:

- Steric Effects : Bulky cyclopropylmethoxy groups hinder access to the iodine site .

- Electronic Factors : Electron-withdrawing groups (e.g., Cl) modulate iodine’s electrophilicity. Compare Hammett σ values for substituents .

- Catalyst Compatibility : Pd vs. Cu-based systems exhibit divergent efficiencies. For example, Pd(PPh₃)₄ may outperform CuI in Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。